molecular formula C8H9ClO2 B2861549 4-Chloro-3-ethoxyphenol CAS No. 685535-21-1

4-Chloro-3-ethoxyphenol

Cat. No.: B2861549
CAS No.: 685535-21-1
M. Wt: 172.61
InChI Key: PIZPWNOXQJRHLD-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxyphenol is an organic compound with the molecular formula C8H9ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethoxyphenol can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of methoxyphenol with sulfuryl chloride in chloroform at 0°C. The reaction mixture is stirred for several hours, followed by the addition of water and dichloromethane. The organic layer is separated, washed, and purified by chromatography to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-ethoxyphenol has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-3-methylphenol
  • 4-Chloro-3-nitrophenol
  • 4-Chloro-3-ethylphenol

Comparison: 4-Chloro-3-ethoxyphenol is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its methyl, nitro, and ethyl analogs. The ethoxy group increases its solubility in organic solvents and affects its reactivity in substitution reactions .

Properties

IUPAC Name

4-chloro-3-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZPWNOXQJRHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methoxyphenol (14.9 g, 120.0 mmol) was dissolved in 60 ml chloroform. At 0° C. 17.12 g (126.0 mmol) sulfurylchloride were added dropwise over 1 hour. After 2 hours stirring at 0° C. 100 ml water and 50 ml DCM were added. The organic layer was separated and washed with water and saturated sodium chloride solution. The title compound was purified by chromatography (SiO2, ethyl acetate/c-hexane 2/8) and was isolated as a yellow liquid (7.50 g, 39%)
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
17.12 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
39%

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